N2-cyclohexylpyridine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

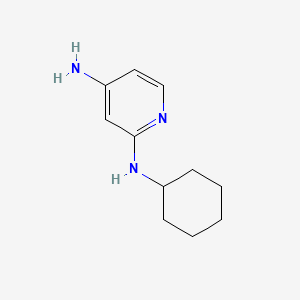

N2-cyclohexylpyridine-2,4-diamine is a chemical compound with the molecular formula C11H17N3. It is a derivative of pyridine, featuring a cyclohexyl group attached to the nitrogen atom at the second position and amino groups at the second and fourth positions of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N2-cyclohexylpyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with cyclohexylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: N2-cyclohexylpyridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with various functional groups attached to the amino groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

N2-cyclohexylpyridine-2,4-diamine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, substituted derivatives have shown efficacy against human cancer stem cells, which are often responsible for tumor recurrence and resistance to conventional therapies. These compounds may sensitize tumors to other treatments such as chemotherapy and radiation therapy .

Diacylglycerol Acyltransferase Inhibition:

This compound is also being studied as a potential inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme involved in lipid metabolism. Inhibitors of DGAT are being explored for their therapeutic effects on metabolic disorders such as obesity and type II diabetes, suggesting that this compound could play a role in managing these conditions .

Catalysis

Ligand Applications:

this compound can function as a ligand in various catalytic processes. Its ability to coordinate with transition metals enhances the selectivity and efficiency of reactions such as cross-coupling and asymmetric synthesis. This is particularly relevant in the pharmaceutical industry where the synthesis of chiral compounds is crucial .

Table 1: Catalytic Reactions Utilizing this compound

Material Science

Nanoparticle Synthesis:

The compound may also be involved in the development of functionalized nanoparticles. Its interaction with metal ions can create metal-polyphenol networks that are useful for drug delivery systems and bioimaging applications. This versatility highlights its importance in advancing nanotechnology for biomedical applications .

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to control groups, indicating its potential as a therapeutic agent .

Case Study 2: DGAT Inhibition

Research focusing on the inhibition of DGAT by this compound showed promising results in reducing triglyceride levels in vitro. This suggests that the compound could be further developed into a medication for managing metabolic disorders .

Wirkmechanismus

The mechanism of action of N2-cyclohexylpyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .

Vergleich Mit ähnlichen Verbindungen

Pyridine-2,4-diamine: Lacks the cyclohexyl group, making it less hydrophobic and potentially altering its biological activity.

Cyclohexylamine: Contains only the cyclohexyl group without the pyridine ring, leading to different chemical and biological properties.

N2-cyclohexylpyridine-3,5-diamine: Similar structure but with amino groups at different positions, which can affect its reactivity and interactions.

Uniqueness: N2-cyclohexylpyridine-2,4-diamine is unique due to the presence of both the cyclohexyl group and the pyridine ring with amino groups at specific positions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

N2-Cyclohexylpyridine-2,4-diamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects. We will also explore relevant case studies and summarize key research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a cyclohexyl group and two amino groups at the 2 and 4 positions. This unique structure contributes to its biological activity by allowing interaction with various molecular targets.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. The compound's interactions may inhibit or enhance certain biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition zones against resistant strains such as E. cloacae.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| E. cloacae | 18 |

These results suggest that the compound may have potential as an antimicrobial agent, particularly in treating infections caused by resistant bacteria .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

The mechanism appears to involve the inhibition of key signaling pathways that regulate cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacteria using the agar diffusion method. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

- Cancer Cell Line Study : Another study assessed the effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in MCF-7 cells through caspase activation pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in the cyclohexyl substituent and the positioning of amino groups can enhance or diminish its effectiveness against target organisms or cells.

Key Findings from SAR Studies:

- Substituent Variability : Modifying the cyclohexyl group to include different alkyl chains has been shown to increase antimicrobial potency.

- Amino Group Positioning : The placement of amino groups at positions 2 and 4 on the pyridine ring is crucial for maintaining biological activity; alterations can lead to reduced efficacy .

Eigenschaften

IUPAC Name |

2-N-cyclohexylpyridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKCYNGMFFMNDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.